Cas no 5396-91-8 (1,5-Diphenylpentan-3-one)

1,5-Diphenylpentan-3-one structure
1,5-Diphenylpentan-3-one structure
Product Name:1,5-Diphenylpentan-3-one
CAS No:5396-91-8
MF:C17H18O
MW:238.324224948883
CID:374434
PubChem ID:21496
Update Time:2025-04-19

1,5-Diphenylpentan-3-one Chemical and Physical Properties

Names and Identifiers

    • 1,5-Diphenyl-3-pentanone
    • 1,5-diphenylpentan-3-one
    • Diphenethyl ketone
    • 1,5-bis(phenyl)pentan-3-one
    • 1,5-diphenyl-1,4-pentadien-3-one
    • 1,5-diphenyl-pentan-3-one
    • 3-Pentanone,5-diphenyl-
    • AC1L2IGD
    • CO(CH2CH2Ph)2
    • Dibenzylacetone
    • NSC4397
    • SureCN497371
    • AMY30958
    • 1,5-di-(phenyl)-3-pentanone
    • EN300-107168
    • DTXSID10202250
    • CS-0231127
    • 5396-91-8
    • SCHEMBL497371
    • AKOS010644454
    • NSC 4397
    • NSC-10969
    • 3-Pentanone, 1,5-diphenyl-
    • NSC10969
    • NSC-4397
    • NSC 10969
    • Z815261606
    • CHEMBL4173723
    • 1,5diphenyl-3-pentanone
    • 1,5-Diphenylpentan-3-one
    • Inchi: 1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
    • InChI Key: JENANTGGBLOTIB-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC=CC=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 238.13584
  • Monoisotopic Mass: 238.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.0356
  • Melting Point: 13.5°C
  • Boiling Point: 340.93°C (rough estimate)
  • Flash Point: 153.7°C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 17.07
  • LogP: 3.82110

1,5-Diphenylpentan-3-one Pricemore >>

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